molecular formula C13H17ClN2O B11947998 1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine CAS No. 60464-78-0

1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine

Cat. No.: B11947998
CAS No.: 60464-78-0
M. Wt: 252.74 g/mol
InChI Key: LABSAYPVJHVXER-UHFFFAOYSA-N
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Description

1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further connected to a methyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine typically involves the reaction of 4-chloroaniline with a suitable piperidine derivative. One common method is the reaction of 4-chloroaniline with 2-methylpiperidine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine has been explored for various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • 1-(4-Chlorophenylcarbamoyl)-2-ethylpiperidine
  • 1-(4-Chlorophenylcarbamoyl)-2-propylpiperidine
  • 1-(4-Chlorophenylcarbamoyl)-2-butylpiperidine

Comparison: 1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl substitutions, the methyl group may confer distinct steric and electronic properties, affecting its interaction with molecular targets and overall pharmacological profile .

Properties

CAS No.

60464-78-0

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-methylpiperidine-1-carboxamide

InChI

InChI=1S/C13H17ClN2O/c1-10-4-2-3-9-16(10)13(17)15-12-7-5-11(14)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,15,17)

InChI Key

LABSAYPVJHVXER-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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